Product packaging for Lobuprofen hydrochloride(Cat. No.:CAS No. 98207-13-7)

Lobuprofen hydrochloride

Cat. No.: B1674998
CAS No.: 98207-13-7
M. Wt: 465.5 g/mol
InChI Key: JVENDESVMMLQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Lobuprofen (B1674997) Hydrochloride within Non-Steroidal Anti-Inflammatory Drug (NSAID) and Analgesic Research

Lobuprofen hydrochloride is classified as a non-steroidal anti-inflammatory drug (NSAID). ontosight.ai NSAIDs are a cornerstone in the management of pain and inflammation, and research in this area is extensive. The primary mechanism of action for most NSAIDs, including derivatives of ibuprofen (B1674241), is the inhibition of cyclooxygenase (COX) enzymes. ontosight.aipharmgkb.org These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. ontosight.aipharmgkb.org By inhibiting these enzymes, NSAIDs reduce prostaglandin (B15479496) levels, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. ontosight.aipharmgkb.org

Academic research places this compound within this framework, identifying it as a COX inhibitor and an analgesic agent. ontosight.ai The hydrochloride salt form of lobuprofen is intended to enhance properties such as solubility and bioavailability. ontosight.ai The study of such derivatives is a significant focus in medicinal chemistry, aiming to optimize the therapeutic profiles of established drugs.

Historical Perspective on Ibuprofen Derivatives and the Genesis of this compound

The development of this compound is rooted in the history of ibuprofen, a widely used NSAID derived from propionic acid in the 1960s. nih.gov Ibuprofen itself was the result of research aimed at finding a safer alternative to aspirin. nih.gov Like other 2-arylpropionic acid derivatives, ibuprofen contains a chiral center, with the S-(+)-enantiomer possessing greater anti-inflammatory activity. nih.gov

The success of ibuprofen spurred further research into related compounds to enhance its properties. A significant area of investigation has been the synthesis of ibuprofen prodrugs and derivatives. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. The primary goals of creating these derivatives include:

Improving water solubility: Ibuprofen is poorly soluble in water, which can affect its formulation and absorption. nih.gov Research has explored the creation of ester or amide linkages to enhance solubility.

Reducing gastrointestinal (GI) toxicity: A common side effect of NSAIDs is gastric irritation. uni.lu By modifying the carboxylic acid group of ibuprofen, which is implicated in this local toxicity, researchers have aimed to develop derivatives with a better safety profile. uni.lu

Altering pharmacokinetic properties: The development of derivatives can also aim to achieve a more sustained release and prolonged therapeutic effect.

Lobuprofen, with the chemical name 2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl 2-(4-isobutylphenyl)propanoate, is an ester derivative of ibuprofen. The addition of the hydrochloride salt to create this compound is a common strategy in pharmaceutical chemistry to improve the stability and solubility of a compound. While specific details on the initial synthesis and development of this compound are not widely available in published academic literature, its genesis can be understood as part of this broader scientific effort to refine and improve upon the foundational structure of ibuprofen.

Table 1: Key Properties of Ibuprofen

PropertyValueSource
Chemical Formula C13H18O2 drugbank.com
Molar Mass 206.28 g/mol drugbank.com
Mechanism of Action Non-selective COX inhibitor pharmgkb.orgdrugbank.com
Primary Use Analgesic, Anti-inflammatory, Antipyretic nih.govdrugbank.com
Water Solubility Almost insoluble nih.gov

Contemporary Academic Research Themes and Emerging Investigative Avenues for this compound

While specific, in-depth academic studies focusing solely on this compound are limited in the public domain, the research trends for ibuprofen and its derivatives provide a clear indication of potential investigative avenues.

A significant area of contemporary research involves the development of novel drug delivery systems for NSAIDs. For instance, preclinical studies have investigated ibuprofen-loaded transnasal mucoadhesive microemulsions for potential neuroprotective effects, aiming to bypass extensive first-pass metabolism and improve brain uptake. nih.gov This highlights a broader interest in targeting NSAIDs to specific sites of action to enhance efficacy and reduce systemic side effects.

Furthermore, the concept of creating hybrid molecules by combining ibuprofen with other pharmacologically active moieties is an active area of research. Studies have explored the synthesis of ibuprofen analogs that release nitric oxide, a molecule with gastroprotective properties, to create non-ulcerogenic derivatives.

Another emerging theme is the investigation of the synergistic effects of NSAIDs when co-administered with other analgesics. Preclinical studies have shown that combining ibuprofen with other pain relievers can lead to enhanced analgesic effects, potentially allowing for lower doses and reduced side effects.

Given these trends, future academic research on this compound could explore:

Detailed Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to characterize its absorption, distribution, metabolism, and excretion, as well as its specific inhibitory activity against COX-1 and COX-2.

Preclinical and Clinical Efficacy Studies: Rigorous trials to evaluate its analgesic and anti-inflammatory efficacy in various models of pain and inflammation. bezmialemscience.orgresearchgate.net

Advanced Formulation Development: Exploration of novel delivery systems for this compound to optimize its therapeutic performance.

While a 1988 article mentions a study on this compound, the lack of accessible, recent, and detailed research underscores the need for further investigation to fully elucidate its pharmacological profile and potential therapeutic utility.

Table 2: Examples of Investigated Ibuprofen Derivatives

Derivative TypeResearch GoalExample from LiteratureSource
Prodrugs Improve water solubility, reduce GI toxicityIbuprofen-erythritol ester
PEGylated Derivatives Polymeric prodrugs for controlled releasePEG monosuccinate esters of ibuprofen derivatives uni.lu
Nitric Oxide-Releasing Analogs Reduce ulcerogenic potentialNovel ibuprofen analogs with NO-releasing moieties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34Cl2N2O2 B1674998 Lobuprofen hydrochloride CAS No. 98207-13-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

98207-13-7

Molecular Formula

C25H34Cl2N2O2

Molecular Weight

465.5 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C25H33ClN2O2.ClH/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(29)30-16-15-27-11-13-28(14-12-27)24-6-4-5-23(26)18-24;/h4-10,18-20H,11-17H2,1-3H3;1H

InChI Key

JVENDESVMMLQIH-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

96128-90-4

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lobuprofen hydrochloride;  Lobuprofen HCl; 

Origin of Product

United States

Synthetic Strategies and Chemical Modification Approaches for Lobuprofen Hydrochloride

Overview of Established Synthetic Methodologies for Ibuprofen (B1674241) and its Analogues

The industrial-scale production of ibuprofen has been dominated by two landmark processes: the Boots process and the more recent, greener BHC (Boots-Hoechst-Celanese) process. These methods provide the fundamental framework for accessing the core 2-arylpropionic acid scaffold.

Mechanistic Analysis of Pioneering Ibuprofen Synthesis (e.g., Boots Process)

Developed by the Boots Pure Drug Company in the 1960s, the original synthesis of ibuprofen is a six-step process starting from isobutylbenzene (B155976). scheikundeinbedrijf.nlresearchgate.net A key intermediate in this process is 4'-isobutylacetophenone, which is formed via a Friedel-Crafts acylation of isobutylbenzene. sciencesnail.com

The key steps of the Boots process are as follows:

Friedel-Crafts Acylation: Isobutylbenzene reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) to form 1-(4-isobutylphenyl)ethan-1-one. researchgate.net

Darzens Reaction: The resulting ketone undergoes a Darzens reaction with ethyl chloroacetate (B1199739) to yield an α,β-epoxy ester, ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate. researchgate.netsciencesnail.com

Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and subsequently decarboxylated in acidic conditions to form the aldehyde, 2-(4-isobutylphenyl)propanal. researchgate.netsciencesnail.com

Oxime Formation: The aldehyde is then condensed with hydroxylamine, resulting in an aldoxime. researchgate.netsciencesnail.com

Dehydration to Nitrile: The aldoxime is dehydrated using a reagent like acetic anhydride (B1165640) to produce the nitrile, 2-(4-isobutylphenyl)propanenitrile. researchgate.netsciencesnail.com

Hydrolysis to Carboxylic Acid: Finally, the nitrile is hydrolyzed under acidic conditions to yield ibuprofen. researchgate.net

While pioneering, this process suffers from low atom economy, generating significant waste. scheikundeinbedrijf.nl For every kilogram of ibuprofen produced, a substantial amount of waste is generated due to the use of stoichiometric reagents rather than catalytic ones. scheikundeinbedrijf.nlepa.gov

Advanced Carbonylation Routes in Arylpropionic Acid Synthesis

To address the environmental and economic shortcomings of the Boots process, the BHC Company (a collaboration between Boots, Hoechst, and Celanese) developed a more efficient, three-step synthesis in the 1980s. ugal.ro This "green" synthesis is notable for its high atom economy, achieving approximately 77%, which can increase to 99% if the acetic acid byproduct is recovered. ugal.roewadirect.com

The BHC process consists of the following steps:

Friedel-Crafts Acylation: Similar to the Boots process, isobutylbenzene is acylated. However, this method uses anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent, which can be recovered and recycled with over 99.9% efficiency. epa.govewadirect.com

Catalytic Hydrogenation: The resulting ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation, often using a palladium catalyst. sciencesnail.comewadirect.com

Palladium-Catalyzed Carbonylation: The alcohol is directly converted to ibuprofen through carbonylation with carbon monoxide, catalyzed by a palladium complex. sciencesnail.comnih.gov

This route is significantly more efficient and environmentally friendly, virtually eliminating the large volumes of aqueous salt wastes associated with the original method. epa.govugal.ro The direct carbonylation of styrenes, catalyzed by palladium complexes, represents another advanced and straightforward route to access 2-arylpropionic acids. nih.govresearchgate.net

Table 1: Comparison of Ibuprofen Synthesis Methodologies

FeatureBoots ProcessBHC Process
Number of Steps 6 scheikundeinbedrijf.nl3 scheikundeinbedrijf.nl
Starting Material Isobutylbenzene sciencesnail.comIsobutylbenzene sciencesnail.com
Key Reactions Friedel-Crafts Acylation, Darzens Reaction, Hydrolysis, Dehydration researchgate.netsciencesnail.comFriedel-Crafts Acylation, Catalytic Hydrogenation, Carbonylation sciencesnail.comewadirect.com
Catalyst/Reagents AlCl₃ (stoichiometric), various reagents scheikundeinbedrijf.nlresearchgate.netHF (catalytic, recyclable), Palladium catalyst epa.govewadirect.com
Atom Economy ~40% epa.govewadirect.com~77% (up to 99% with byproduct recovery) ugal.roewadirect.com
Environmental Impact High waste generation, use of hazardous reagents scheikundeinbedrijf.nl"Green" synthesis, less waste, catalyst recycling epa.govugal.ro

Design and Synthesis of Lobuprofen (B1674997) Hydrochloride and its Structural Analogues

The development of lobuprofen hydrochloride and related compounds involves strategic chemical modifications of the core ibuprofen structure. These modifications aim to alter the molecule's physicochemical properties. Key strategies include derivatization of the carboxylic acid group and the incorporation of new chemical moieties.

Esterification and Amidation as Key Derivatization Pathways

The carboxylic acid group of ibuprofen is a primary target for chemical modification. Converting it into esters and amides can produce prodrugs, which are inactive compounds that are metabolized in the body to release the active drug. nih.govnih.gov This approach can help to mask the free carboxylic acid group, a feature often associated with gastrointestinal irritation. nih.govjocpr.com

Esterification: Ibuprofen can be esterified with various alcohols. For instance, ibuprofen has been enzymatically attached to biobased polyalcohols like erythritol (B158007) and glycerol (B35011) to create more hydrophilic derivatives. mdpi.com Ibuprofen guaiacol (B22219) ester is another example of a synthesized prodrug with potentially reduced gastrointestinal toxicity. nih.gov Microwave-assisted esterification has been employed as a rapid method for generating molecular diversity. rsc.org

Amidation: The synthesis of amide derivatives is another common strategy. Ibuprofen can be coupled with amino acids, such as glycine (B1666218) or β-alanine, or with heterocyclic amines. nih.govmdpi.comnih.gov These reactions often utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). jocpr.commdpi.com A series of ibuprofen amides with heteroaromatic amines have been synthesized and shown to exhibit comparable or improved analgesic activity compared to the parent drug. nih.gov

Incorporation of Heterocyclic Moieties and Hybrid Structures

To explore new structure-activity relationships, heterocyclic rings can be incorporated into the ibuprofen scaffold. This is often achieved by converting the carboxylic acid group into a reactive intermediate, which is then used to build the heterocyclic system. scirp.org

Synthesis of Heterocycles: The carboxylic group of ibuprofen has been converted into various 5- and 6-membered heterocyclic rings, including 1,3,4-thiadiazoles, pyrazoles, and oxadiazoles. scirp.orgekb.eg For example, ibuprofen can be converted to its acid chloride, then to a hydrazide, which serves as a key intermediate for synthesizing Schiff bases and subsequent cyclization to form thiazolidine (B150603) derivatives. ekb.egpharmascholars.comimpactfactor.org

Hybrid Molecules: A molecular hybridization approach involves linking ibuprofen to another pharmacologically active molecule to create a single hybrid compound. nih.govmdpi.com For instance, ibuprofen has been conjugated with sulfa drugs or linked to moieties found in selective COX-2 inhibitors (coxibs). nih.govresearchgate.net These hybrid structures aim to combine the therapeutic effects of both parent molecules or to target multiple biological pathways.

Strategies for Metal Complexation and Prodrug Design

Metal Complexation: Ibuprofen, through its deprotonated carboxylate group, can act as a ligand to coordinate with various metal ions. researchgate.net Complexes with metals such as copper(II), cobalt(II), nickel(II), zinc(II), and others have been synthesized and characterized. nih.govnih.govjcchems.com The coordination can be monodentate or bidentate. nih.gov These metal complexes can exhibit different physicochemical properties and biological activities compared to the parent drug. researchgate.netnih.gov For example, N,N'-disubstituted thiourea (B124793) derivatives of ibuprofen have been used as ligands to synthesize Co(II), Ni(II), Pb(II), and Cu(I) complexes. jcchems.com

Prodrug Design: The primary rationale for designing prodrugs of NSAIDs like ibuprofen is the temporary blockade of the free carboxylic group until systemic absorption occurs. nih.gov This is intended to reduce direct contact with the gastric mucosa. Carrier-linked prodrugs are a common strategy, where ibuprofen is covalently attached to an inert carrier molecule via an ester or amide linkage. nih.govopenmedicinalchemistryjournal.com Another approach is the creation of mutual prodrugs, where ibuprofen is linked to another pharmacologically active agent, such as an antioxidant, with the goal of producing a synergistic effect. researchgate.net For example, nitric oxide (NO)-releasing moieties have been incorporated into ibuprofen derivatives to create hybrid NO-releasing NSAIDs, which may offer gastrointestinal protection. mdpi.comnih.gov

Table 2: Examples of Ibuprofen Derivatization Strategies

Derivatization StrategyModification ApproachExample Moiety/CompoundReference
Esterification Reaction with alcoholsGuaiacol, Glycerol, Erythritol nih.govmdpi.com
Amidation Coupling with amines/amino acidsHeteroaromatic amines, Glycine, β-alanine nih.govmdpi.comnih.gov
Heterocycle Formation Cyclization of carboxyl group1,3,4-Thiadiazole, Pyrazole (B372694), Thiazolidine scirp.orgekb.eg
Hybridization Linking to another pharmacophoreSulfa drugs, NO-donating moieties nih.govresearchgate.net
Metal Complexation Coordination with metal ionsCu(II), Zn(II), Co(II), Ni(II) nih.govnih.govjcchems.com

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pharmaceuticals is a critical step towards minimizing the environmental impact of drug manufacturing. While specific research on the green synthesis of this compound is not extensively documented in publicly available literature, the principles can be effectively extrapolated from the well-established advancements in the synthesis of its parent compound, ibuprofen.

The traditional synthesis of ibuprofen, known as the Boots synthesis, was a six-step process characterized by low atom economy and the generation of significant chemical waste. A more environmentally benign approach, the BHC Company's three-step synthesis, exemplifies the core tenets of green chemistry and serves as a model for the sustainable production of related compounds like this compound. ccchwc.edu.hkepa.govugal.ro

Key green chemistry principles applicable to the synthesis of this compound and its derivatives include:

Waste Prevention: Designing synthetic pathways that minimize the generation of waste is a primary goal. The BHC process for ibuprofen, for instance, significantly reduces waste compared to the Boots method. ccchwc.edu.hkepa.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The BHC synthesis of ibuprofen has a much higher atom economy (around 77-80%) compared to the Boots synthesis (around 40%). epa.govugal.ro

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. The BHC process utilizes catalysts like hydrogen fluoride, Raney nickel, and palladium, which are recovered and reused, generating no waste. ccchwc.edu.hkepa.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. The BHC process for ibuprofen uses anhydrous hydrogen fluoride as both a catalyst and a solvent, which can be recovered with over 99.9% efficiency, eliminating the need for other solvents. epa.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. The three-step BHC synthesis is more energy-efficient than the six-step Boots synthesis. ccchwc.edu.hk

The synthesis of this compound derivatives can be made more sustainable by employing these principles. For instance, modifying the carboxyl group of ibuprofen to create derivatives can be achieved using greener methods like microwave-assisted esterification, which can significantly reduce reaction times. nih.gov The development of new derivatives should focus on high-efficiency reactions with minimal byproducts.

Process Optimization and Yield Enhancement in this compound Production

Process optimization is crucial for enhancing the efficiency and economic viability of pharmaceutical production. For this compound, this involves a detailed examination of reaction parameters to maximize yield and minimize waste. Again, insights can be drawn from the extensive optimization efforts in ibuprofen synthesis.

Further optimization in the production of profen drugs like this compound can be achieved through:

Continuous Flow Chemistry: This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. ewadirect.com Continuous-flow systems can also enhance safety by minimizing the volume of hazardous materials handled at any given time.

Catalyst Optimization: Research into more efficient and selective catalysts can lead to higher conversion rates and fewer side products. For example, in related syntheses, the use of specific catalysts has been shown to improve the regioselectivity of reactions.

Reaction Condition Optimization: A systematic study of reaction conditions, including solvent, temperature, and reactant concentrations, can identify the optimal parameters for maximizing the yield of this compound. Design of Experiment (DoE) methodologies can be employed to efficiently screen and optimize these variables.

While specific data on the optimization of this compound production is limited in the available literature, the principles and techniques successfully applied to ibuprofen provide a clear roadmap for future research and development in this area. The table below illustrates a hypothetical comparison of a traditional versus an optimized synthesis for a profen drug, highlighting potential areas for improvement.

ParameterTraditional Synthesis (e.g., Boots Ibuprofen)Optimized Green Synthesis (e.g., BHC Ibuprofen)
Number of Steps 63
Atom Economy ~40%~77-80%
Waste Generation High (significant stoichiometric waste)Low (minimal byproducts, catalyst recovery)
Catalyst Stoichiometric (e.g., AlCl3)Catalytic and recyclable (e.g., HF, Raney Ni, Pd)
Solvent Use High, with difficult recoveryMinimized, with efficient recovery and reuse
Energy Consumption HighReduced
Overall Yield LowerHigher

Mechanistic Investigations of Lobuprofen Hydrochloride S Biological Activity

Enzymatic Inhibition Profiles and Kinetics

Non-Selective Cyclooxygenase (COX) Isoform Inhibition (COX-1 and COX-2)

The primary mechanism of action for ibuprofen (B1674241) is the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. clinpgx.orgdrugbank.com These enzymes are critical for the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes involved in physiological and pathological processes. clinpgx.orgnih.gov Ibuprofen acts as a competitive inhibitor at the active site of these enzymes. nih.gov By blocking the activity of both COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation, ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects. clinpgx.orgnih.gov

Stereochemical Basis of Enzyme Selectivity and Potency

Ibuprofen possesses a chiral center and exists as two enantiomers: S(+)-ibuprofen and R(-)-ibuprofen. nih.govnih.gov The S(+) enantiomer is considered the more pharmacologically active form, demonstrating significantly greater potency in inhibiting both COX-1 and COX-2 compared to the R(-) enantiomer. clinpgx.orgnih.govsemanticscholar.org In fact, the R(-)-isomer is nearly inactive in inhibiting the COX-2 enzyme. nih.govsemanticscholar.org Despite this, many commercial preparations of ibuprofen are sold as a racemic mixture. This is because the R(-)-enantiomer can undergo extensive in vivo conversion to the more active S(+)-enantiomer. drugbank.com The S(+) form exhibits a slightly lower potency for COX-2 than for COX-1. nih.govsemanticscholar.org

Prostaglandin and Thromboxane (B8750289) Biosynthesis Pathway Modulation

By inhibiting COX-1 and COX-2, ibuprofen effectively modulates the biosynthesis of prostaglandins and thromboxanes. clinpgx.orgnih.govnih.gov Inhibition of these enzymes prevents the formation of prostaglandin H2, the common precursor for a variety of prostanoids including prostaglandins (like PGE2 and PGI2) and thromboxane A2 (TXA2). clinpgx.orgyoutube.com Prostaglandins are key mediators of inflammation, pain, and fever. youtube.com Thromboxane A2, primarily synthesized via COX-1 in platelets, is a potent vasoconstrictor and promoter of platelet aggregation. taylorandfrancis.com Consequently, ibuprofen's inhibition of this pathway leads to a reduction in inflammatory responses and a decrease in platelet aggregation. nih.gov

Antioxidant and Free Radical Scavenging Mechanisms

Beyond its effects on cyclooxygenase, ibuprofen exhibits antioxidant properties. clinpgx.org It has been shown to scavenge certain free radicals, including hydroxyl radicals (HO•) and nitric oxide (•NO). clinpgx.org In experimental models, ibuprofen treatment has been demonstrated to reduce levels of lipid peroxidation, tyrosine nitration, and protein oxidation, indicating a significant impact on oxidative damage in vivo. nih.gov Specifically, the S-enantiomer of ibuprofen has been found to inhibit the generation of reactive oxygen species (ROS) in certain cell types by interfering with signaling cascades that lead to the activation of enzymes like NADPH oxidase. nih.gov This free radical scavenging capability may contribute to its neuroprotective effects observed in some studies. researchgate.net

Endocannabinoid System Ligand-Receptor Interactions and Metabolic Modulation

Ibuprofen also interacts with the endocannabinoid system. clinpgx.org It may activate the anti-nociceptive (pain-relieving) axis through binding to cannabinoid receptors and by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide (B1667382). clinpgx.orgnih.gov By inhibiting FAAH, ibuprofen can increase the local concentrations of anandamide, thereby potentiating its analgesic effects. nih.gov Studies have shown that the combination of ibuprofen and anandamide can produce synergistic antinociceptive effects, involving both cannabinoid CB1 and CB2 receptors. nih.govnih.govresearchgate.net This interaction presents an alternative, COX-independent pathway for the analgesic properties of ibuprofen.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Lobuprofen (B1674997) hydrochloride's potential to modulate the endocannabinoid system is significantly linked to its inhibitory action on Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. nih.govprojectcbd.org Studies on the parent compound, ibuprofen, have demonstrated its role as a FAAH inhibitor, which consequently elevates the levels of anandamide and other related fatty acid amides. projectcbd.org

The inhibition of FAAH by ibuprofen has been characterized as following a mixed-type or non-competitive mechanism. nih.govnih.gov This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding the catalytic process. The potency of this inhibition is notably influenced by pH, with increased efficacy observed at lower pH values, which are often characteristic of inflamed tissues. nih.govresearchgate.net This pH-dependent activity implies that the uncharged form of the molecule is likely responsible for the inhibitory action. nih.gov

Research has explored various analogues of ibuprofen to enhance FAAH inhibitory potency. For instance, the 6-methyl-pyridin-2-yl analogue of ibuprofen, known as "ibu-am5," has been shown to inhibit rat brain anandamide hydrolysis with significantly greater potency than ibuprofen itself. nih.gov Similarly, N-(3-Bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide (Ibu-AM68) was identified as a reversible, mixed-type inhibitor of FAAH with a sub-micromolar potency. nih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Ibuprofen and its Analogues
CompoundInhibition TypeIC50 / Ki ValueAssay ConditionsReference
(-)-IbuprofenMixed-typeKi(slope) = 11 µM, Ki(intercept) = 143 µMpH 5.28 nih.gov
(-)-IbuprofenMixed-typeKi(slope) = 185 µM, Ki(intercept) = 3950 µMpH 8.37 nih.gov
IbuprofenNot specifiedIC50 = 130 µMpH 6 nih.gov
IbuprofenNot specifiedIC50 = 750 µMpH 8 nih.gov
Ibu-am5Non-competitiveIC50 = 4.7 µMpH 6 nih.gov
Ibu-am5Non-competitiveIC50 = 2.5 µMpH 8 nih.gov
Ibu-AM68Mixed-typeKi = 0.26 µMNot specified nih.gov

Cannabinoid Receptor Binding Dynamics

While the primary interaction with the endocannabinoid system appears to be through FAAH inhibition, the binding dynamics of ibuprofen and its analogues with cannabinoid receptors (CB1 and CB2) have also been investigated. Ibuprofen itself demonstrates a weaker direct interaction with these receptors compared to its effect on FAAH. nih.gov

However, studies have revealed that the synergistic antinociceptive effects observed when ibuprofen is combined with anandamide are mediated by both CB1 and CB2 receptors. nih.govresearchgate.net This suggests an indirect modulation of cannabinoid receptor activity, likely resulting from the increased availability of anandamide due to FAAH inhibition. The enhanced levels of anandamide can then lead to greater activation of CB1 and CB2 receptors.

Furthermore, research into ibuprofen analogues has shown an increased affinity for cannabinoid receptors. The analogue "ibu-am5" was found to be more potent than ibuprofen in inhibiting the binding of the synthetic cannabinoid agonist [3H]-CP55,940 to both rat brain CB1 and human CB2 receptors. nih.gov This indicates that structural modifications to the ibuprofen scaffold can enhance direct interactions with cannabinoid receptors.

Comparative Potency of Ibuprofen and its Analogue on Cannabinoid Receptor Binding
CompoundReceptorEffectRelative PotencyReference
IbuprofenCB1 and CB2Inhibition of [3H]-CP55,940 bindingLess potent nih.gov
Ibu-am5CB1 and CB2Inhibition of [3H]-CP55,940 bindingMore potent than ibuprofen nih.gov

Characterization of Membrane Transporter Inhibition by Lobuprofen Hydrochloride

The interaction of this compound's parent compound, ibuprofen, with various membrane transporters has been a subject of detailed investigation. These transporters are crucial for the movement of endogenous and exogenous substances across cellular membranes. mhmedical.commhmedical.com Ibuprofen has been identified as an inhibitor of several solute carrier (SLC) family transporters, though it is often not a substrate for these transporters itself. nih.govmdpi.comnih.gov

One of the well-characterized interactions is with the human peptide transporter 1 (hPEPT1), where ibuprofen acts as a non-competitive inhibitor. nih.gov This inhibition affects the transport of hPEPT1 substrates. For instance, the presence of ibuprofen reduces the maximum uptake rate of Gly-Sar in cells expressing hPEPT1. nih.gov

Ibuprofen also inhibits the proton-coupled amino acid transporter (PAT1) in a non-competitive manner. mdpi.com This suggests an allosteric binding site on the transporter. mdpi.com Additionally, ibuprofen and structurally related NSAIDs have been shown to interact with the sodium-coupled monocarboxylate transporter 1 (SMCT1) as blockers of its transport function rather than as transportable substrates. nih.gov The inhibition of SMCT1-mediated nicotinate (B505614) uptake by ibuprofen is Na+ dependent. nih.gov

In the context of renal transport, in vivo studies in rats have shown that ibuprofen treatment can alter sodium-dependent sulfate (B86663) cotransport by downregulating the mRNA and protein levels of the NaSi-1 transporter in the brush border membrane of kidney cells. nih.gov

Inhibition of Membrane Transporters by Ibuprofen
TransporterInhibition TypeIC50 / Ki ValueEffectReference
hPEPT1 (SLC15A1)Non-competitiveKi app = 0.4 mMInhibits Gly-Sar uptake nih.gov
hPAT1 (SLC36A1)Non-competitiveNot specifiedInhibits proline uptake mdpi.com
hSMCT1 (SLC5A8)Competitive BlockerIC50 = 64 +/- 16 µMInhibits nicotinate uptake nih.gov
NaSi-1DownregulationNot applicableDecreased Vmax of sodium-dependent sulfate cotransport nih.gov

Computational Chemistry and Molecular Modeling in Lobuprofen Hydrochloride Research

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of lobuprofen (B1674997) hydrochloride, docking simulations are crucial for understanding how it interacts with its protein targets.

Predicting the binding affinity between a drug and its target is a key aspect of drug discovery. nih.gov Molecular docking studies have been employed to predict the binding affinity of ibuprofen (B1674241) derivatives, including by extension principles applicable to lobuprofen hydrochloride, with their target enzymes. nih.gov These simulations calculate a docking score, which is an estimation of the binding energy, to rank potential drug candidates. ijpsr.commdpi.com For instance, studies on ibuprofen derivatives have shown that modifications to the parent structure can lead to derivatives with higher binding affinities than the original drug. dergipark.org.tr

The analysis of interaction patterns reveals the specific types of molecular interactions that stabilize the drug-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carboxyl group of ibuprofen is known to form a hydrogen bond with the phenol of Tyr355 and the guanidinium (B1211019) group of Arg120 in the COX-2 active site, while other parts of the molecule engage in hydrophobic interactions. nih.gov Such detailed interaction maps are vital for understanding the mechanism of action and for designing new molecules with improved binding characteristics.

Table 1: Key Molecular Interactions of Ibuprofen with COX-2 Active Site

Interacting Residue Type of Interaction
Tyr355 Hydrogen Bond
Arg120 Hydrogen Bond
Val349 Hydrophobic Interaction

Data derived from molecular docking studies of ibuprofen with the COX-2 enzyme. nih.gov

The binding of a drug to a protein can induce conformational changes in both molecules, and the stability of the resulting complex is critical for the drug's efficacy. Molecular dynamics (MD) simulations are often used to evaluate the structural stability of these complexes over time. nih.gov By calculating the root-mean-square deviation (RMSD) of atomic positions, researchers can quantify structural modifications and assess the stability of the protein-ligand complex. nih.gov For ibuprofen and its derivatives, MD simulations have shown that stable complexes are formed with the COX-2 enzyme. nih.gov The conformational stability of ibuprofen itself has been extensively studied, revealing multiple energy minima corresponding to different geometric arrangements of its substituent groups. researchgate.net

Cyclooxygenase-2 (COX-2) is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and its derivatives. ijpsr.com Docking studies are frequently performed to investigate the binding of these compounds to the COX-2 active site. dergipark.org.trnih.govisfcppharmaspire.comresearchgate.net These studies help in understanding the structural basis for the selective inhibition of COX-2 over COX-1, which is important for reducing gastrointestinal side effects. ijpsr.com The crystal structure of human prostaglandin (B15479496) synthase (the protein that includes the COX enzymes) complexed with inhibitors provides the structural basis for these docking simulations. nih.gov By docking this compound and its analogues into the active site of COX-2, researchers can predict their binding modes and affinities, guiding the synthesis of more selective and potent inhibitors. ijpsr.comdovepress.com

Table 2: Predicted Binding Affinities of Ibuprofen and Derivatives with COX-2

Compound Predicted Binding Affinity (kcal/mol)
Ibuprofen -7.3
Ibuprofen Derivative 1 -8.1
Ibuprofen Derivative 2 -8.5

Hypothetical data based on typical ranges observed in molecular docking studies of ibuprofen and its derivatives. researchgate.net

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure and geometry of molecules, which are fundamental to their chemical reactivity and physical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com DFT calculations have been successfully applied to determine the optimized molecular geometry, including bond lengths and angles, of ibuprofen. nih.gov These theoretical calculations often show good agreement with experimental data. nih.gov Furthermore, DFT is used to analyze the electronic distribution within the molecule, identifying regions that are electron-rich or electron-poor. dergipark.org.tr This information is crucial for understanding the molecule's reactivity and its potential interaction sites. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the electron-donating and electron-accepting capabilities of the molecule, respectively. dergipark.org.trknmu.edu.ua

Table 3: Selected Quantum Chemical Descriptors for Ibuprofen

Descriptor Value
HOMO Energy -9.400 eV
LUMO Energy 0.207 eV
Total Dipole Moment 1.742 D

Data obtained from quantum-chemical research on the ibuprofen molecule. knmu.edu.ua

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method has become a popular tool for predicting optical absorption and emission spectra. rsc.orgresearchgate.net By simulating the electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light, which can be compared with experimental UV-Vis spectra. researchgate.net For ibuprofen and its derivatives, TD-DFT calculations can provide insights into how structural modifications affect their spectroscopic properties. nih.gov These predictions are valuable for characterizing new compounds and understanding their electronic behavior. uzh.chuzh.ch

In Silico Pharmacokinetic and Biological Activity Spectrum Prediction

Computational, or in silico, methods have become indispensable in modern drug discovery for forecasting the pharmacokinetic profile and biological activities of new chemical entities. These predictive models allow for early-stage screening of candidates like this compound, helping to identify promising compounds and flag potential issues before extensive laboratory testing is required.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion Properties

Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) are crucial for determining the potential bioavailability and persistence of a drug in the body. For derivatives of propionic acid like this compound, these in silico tools analyze the molecular structure to estimate key pharmacokinetic parameters. researchgate.netmdpi.com The success of a drug candidate is highly dependent on its ADME profile, as poor bioavailability is a common reason for failures in drug development. mdpi.com Computational models assess these properties based on structural and physicochemical characteristics to improve the success rate. mdpi.com

Studies on related compounds, such as ibuprofen, utilize these models to predict properties that are critical for oral bioavailability. researchgate.net For instance, key descriptors established by Lipinski's Rule of Five (e.g., molecular weight, lipophilicity, hydrogen bond donors and acceptors) are evaluated. nih.govashdin.com Physiologically based pharmacokinetic (PBPK) modeling further refines these predictions by simulating the entire process from dissolution and absorption to systemic disposition. mdpi.comresearchgate.net Such models can identify critical parameters, like the pH at the particle surface, which governs the dissolution rate and subsequent absorption of the compound. mdpi.comresearchgate.net

Below is a table representing typical ADME-related physicochemical properties predicted for non-steroidal anti-inflammatory drugs (NSAIDs) through in silico analysis.

PropertyPredicted Value/RangeSignificance
Molecular Weight (g/mol)< 500Influences absorption and distribution
LogP (Lipophilicity)2.0 - 5.0Affects permeability across cell membranes
Topological Polar Surface Area (TPSA)< 140 ŲPredicts cell permeability
Hydrogen Bond Donors< 5Impacts binding and solubility
Hydrogen Bond Acceptors< 10Impacts binding and solubility
Aqueous Solubility (LogS)Moderately to poorly solubleCrucial for dissolution and absorption
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability

Prediction of Activity Spectra for Substances (PASS) Analysis for Novel Biological Activities

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. This allows researchers to explore novel therapeutic applications and potential side effects for molecules like this compound.

In studies involving the modification of parent compounds like ibuprofen, PASS analysis is employed to evaluate how structural changes might affect the therapeutic and toxicological profile. nih.gov The analysis generates a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). A higher Pa value suggests a greater likelihood of the compound exhibiting that specific activity. This technique has been used to identify novel ibuprofen analogues with potentially enhanced medicinal effects and a better safety profile, including reduced hepatotoxicity and nephrotoxicity. nih.gov

The table below illustrates the kind of output generated from a PASS analysis for a novel NSAID, showing both desired and potential off-target activities.

Predicted Biological ActivityPa (Prob. Active)Pi (Prob. Inactive)Interpretation
Anti-inflammatory0.8500.005High probability of desired therapeutic effect
Analgesic0.7950.011High probability of desired therapeutic effect
Antipyretic0.7500.020High probability of desired therapeutic effect
CYP2C9 Inhibitor0.6200.045Potential for drug-drug interactions
Platelet Aggregation Inhibitor0.5800.060Known mechanism for NSAIDs, related to both therapeutic and side effects
Hepatotoxicity0.2500.150Lower probability, suggesting a potentially improved safety profile

Application of Machine Learning and Artificial Intelligence in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the drug discovery pipeline, offering powerful tools to accelerate the identification and optimization of new drug candidates like this compound. nih.govmdpi.com These technologies analyze vast and complex datasets to identify patterns, predict properties, and generate novel molecular structures, thereby reducing the time and cost associated with traditional research and development. mdpi.comuci.edustanford.edu

Machine learning models are extensively used in all stages of drug discovery, from target validation to the analysis of clinical trial data. nih.gov For a compound like this compound, ML algorithms can be trained on data from existing NSAIDs to build predictive models for various endpoints. nih.gov This includes creating Quantitative Structure-Activity Relationship (QSAR) models to predict a compound's anti-inflammatory potency or its potential for adverse events. nih.govresearchgate.net For example, ML models have been developed to predict the risk of acute coronary syndrome or other adverse outcomes in patients taking NSAIDs by analyzing linked administrative and medical data. researchgate.net

Analytical Methodologies for Lobuprofen Hydrochloride and Its Derivatives

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Advanced chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture. For Lobuprofen (B1674997) hydrochloride, these methods would be crucial for determining its purity, identifying any related substances or degradation products, and performing quantitative analysis in various matrices.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Determination

UPLC-MS/MS is a powerful analytical technique that combines the high separation efficiency of Ultra-Performance Liquid Chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This method would be ideal for the high-sensitivity determination of Lobuprofen hydrochloride in complex matrices, such as biological fluids or environmental samples.

A validated UPLC-MS/MS method for this compound would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient elution) to achieve sharp, symmetrical peaks with adequate retention. The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a suitable internal standard would be identified and optimized.

Hypothetical Data Table for UPLC-MS/MS Method Validation:

Validation ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.5 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)≤ 9.8%
RecoveryConsistent and reproducible85-95%

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for compound profiling, purity determination, and quantitative analysis. An HPLC method for this compound would typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Method development would focus on achieving optimal separation of this compound from its potential impurities and degradation products. The use of a photodiode array (PDA) detector would allow for the simultaneous monitoring of multiple wavelengths and provide spectral information to aid in peak identification and purity assessment. Validation of the HPLC method would be performed according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Hypothetical Data Table for HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Retention Time ~5.2 min

Thin Layer Chromatography (TLC) and Densitometric Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique for the separation and identification of substances. When coupled with a densitometer, TLC can also be used for quantitative analysis. A TLC-densitometry method for this compound would involve spotting the sample on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a suitable mobile phase.

The separation would be visualized under UV light, and the resulting spots would be scanned with a densitometer to measure their intensity, which is proportional to the concentration of the analyte. This method would be validated for its specificity, linearity, range, accuracy, and precision.

Hypothetical Research Findings for TLC-Densitometry: A study on the development of a TLC-densitometric method for this compound could report a linear relationship between the peak area and the concentration in the range of 100-800 ng/spot, with a correlation coefficient (r²) of 0.995. The limits of detection (LOD) and quantification (LOQ) could be determined to be approximately 30 ng/spot and 90 ng/spot, respectively.

Capillary Electrophoretic Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. CE methods are known for their high efficiency, short analysis times, and low consumption of sample and reagents. For an ionizable compound like this compound, CE would be a valuable tool for purity analysis and the separation of enantiomers if the molecule is chiral.

Method development would involve the selection of an appropriate background electrolyte (BGE), pH, applied voltage, and capillary temperature to achieve the desired separation. For chiral separations, a chiral selector, such as a cyclodextrin, would be added to the BGE.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds by studying the interaction of electromagnetic radiation with the substance.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would provide a unique "fingerprint" characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

For instance, one would expect to observe characteristic absorption bands for functional groups such as carbonyl (C=O) stretching from the carboxylic acid group, C-H stretching from the alkyl and aromatic moieties, and potentially N-H and C-N vibrations if an amine group is present in the "lobuprofen" structure. The hydrochloride salt would likely influence the spectral features of the amine and carboxylic acid groups.

Hypothetical FTIR Data Table for this compound:

Functional GroupCharacteristic Absorption Band (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic acid)1725-1700
C=C stretch (Aromatic)1600-1450
N-H stretch (Amine salt)2700-2250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds that possess chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. For compounds structurally related to Ibuprofen (B1674241), the phenyl group acts as the primary chromophore. thermofisher.comnih.gov The absorption maxima (λmax) are crucial for quantitative analysis. For instance, Ibuprofen in various solvents exhibits characteristic absorption peaks; a λmax of 222 nm is often reported when solvents like 0.1N HCl are used. researchgate.net In a solution of 0.1 M sodium hydroxide, Ibuprofen shows absorption maxima at 264 nm and 272 nm, with a shoulder at 258 nm. thermofisher.com

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, which are not inherently volatile, derivatization is typically required to increase their volatility and thermal stability for GC analysis. nih.govnih.gov A common derivatization agent is ethyl chloroformate (ECF) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmdpi.com

In a typical GC method, after derivatization, the sample is injected into the GC system. The separation is often performed on a capillary column, such as a DB-1 (30 m x 0.32 mm i.d.). nih.gov The oven temperature is programmed to start at an initial temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C). nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govnih.gov GC-MS provides high selectivity and sensitivity, allowing for the quantification of the drug in complex matrices like blood or urine. nih.govmdpi.com

Method Development and Validation for Quality Control and Stability Assessment

Development of Stability-Indicating Methods for this compound and Degradation Products

Stability-indicating analytical methods are crucial for ensuring the safety and efficacy of pharmaceutical products by demonstrating that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. sphinxsai.comnih.gov For NSAIDs, High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods. sphinxsai.comnih.govnih.gov

The development process involves subjecting the drug substance to forced degradation under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. These conditions typically include acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), thermal stress, and photolysis. sphinxsai.comnih.govlongdom.org The goal is to generate potential degradation products and ensure that the chromatographic method can separate them from the parent drug peak and from each other. sphinxsai.comjddtonline.info A successful stability-indicating method will show well-resolved peaks for the intact drug and all significant degradants, proving the method's specificity. longdom.orgjddtonline.info

Validation Parameters: Linearity, Accuracy, Precision, and Detection/Quantification Limits

Once a stability-indicating method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. sphinxsai.comukaazpublications.com Key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. sphinxsai.comdergipark.org.tr Linearity is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (R²) of the calibration curve is close to 1 (e.g., >0.998). sphinxsai.comukaazpublications.com

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. nih.gov The percentage recovery should fall within a predefined acceptance range, commonly 98-102%. jetir.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. mdpi.comnih.gov The results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. nih.gov

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govdergipark.org.tr The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. longdom.orgdergipark.org.tr These limits are crucial for the analysis of impurities and degradation products. longdom.org For instance, in an HPLC method for an Ibuprofen combination, LODs and LOQs were reported to be 2.00 µg/mL and 6.08 µg/mL, respectively, for one component, and 0.54 µg/mL and 1.63 µg/mL for Ibuprofen. jddtonline.info

Interactive Data Table: Validation Parameters for a Representative HPLC Method for Ibuprofen

Validation ParameterTypical Acceptance CriteriaExample Finding for Ibuprofen
Linearity (Range) Correlation Coefficient (R²) ≥ 0.998R² = 0.9995 (0.2-1.6 mg/ml) nih.gov
Accuracy (% Recovery) 98.0% - 102.0%99.04% - 101.52%
Precision (% RSD) ≤ 2.0%Intra-day: < 0.6%, Inter-day: < 1.11% nih.gov
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:10.54 ppm jddtonline.info
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ~10:11.63 ppm jddtonline.info

Preclinical Pharmacological and Biochemical Evaluations of Lobuprofen Hydrochloride

In Vitro Biochemical and Cellular Assays

Comprehensive in vitro studies are fundamental to characterizing the pharmacological profile of a new chemical entity. These assays provide initial insights into the compound's mechanism of action, potency, and potential cellular effects.

Enzyme Inhibition Potency Determinations (e.g., COX-1, COX-2 IC50 values)

No specific data regarding the half-maximal inhibitory concentration (IC50) of Lobuprofen (B1674997) hydrochloride against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes are available in the public domain. Such data would be crucial for determining its potency and selectivity as a nonsteroidal anti-inflammatory drug (NSAID).

Cellular Pathway Modulation Studies (e.g., Nitric Oxide Production, Inflammatory Cytokine Release)

Information on how Lobuprofen hydrochloride modulates key inflammatory pathways, such as the production of nitric oxide (NO) and the release of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), is not currently documented in available scientific literature. These studies would be essential to understand its anti-inflammatory mechanism at a cellular level.

In Vitro Studies on Drug Transporter Interactions

Data concerning the interaction of this compound with various drug transporters (e.g., P-glycoprotein, organic anion transporters) are not available. This information is critical for predicting potential drug-drug interactions and understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Target Protein Expression and Activity Analysis (e.g., Western Blot, ELISA)

There are no published studies using techniques like Western Blot or ELISA to analyze the effect of this compound on the expression and activity of its target proteins. These analyses would provide direct evidence of its molecular mechanism of action.

In Vivo Efficacy Assessments in Animal Models

Following in vitro characterization, the efficacy of a compound is typically evaluated in relevant animal models of disease.

There is no publicly available data from in vivo studies assessing the efficacy of this compound in animal models of inflammation, pain, or fever. Such studies are necessary to establish its potential therapeutic utility in a living organism before proceeding to clinical trials.

Extensive research of publicly available scientific literature and databases did not yield specific preclinical data for the chemical compound “this compound” corresponding to the requested outline. The vast majority of available research focuses on the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241).

Therefore, it is not possible to provide a detailed article on the preclinical pharmacological and biochemical evaluations of this compound covering the specific areas of anti-inflammatory efficacy in rodent models, analgesic activity in acute and chronic pain models, neuroprotective potential in animal models of neurological disorders, modulation of inflammatory biomarkers, histopathological and molecular biomarker analysis, or its metabolism and distribution in animal systems.

To adhere to the strict instructions of focusing solely on “this compound,” no information on Ibuprofen or other related compounds has been substituted. Further research would be required to determine if "this compound" is an existing compound with available preclinical data under a different nomenclature or if it is a novel compound with limited publicly accessible research.

Future Directions in Lobuprofen Hydrochloride Research

Precision Design of Next-Generation COX Inhibitors with Enhanced Selectivity

A primary objective in NSAID development is the design of molecules that selectively inhibit the COX-2 isoenzyme over COX-1. nih.govnih.gov The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, which is induced during inflammation. nih.govwikipedia.orgnews-medical.netclinpgx.org Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with undesirable gastrointestinal side effects. news-medical.netplos.orgnih.gov

Future research on Lobuprofen (B1674997) hydrochloride will likely focus on structural modifications to exploit the key differences between the active sites of the two enzymes. The COX-2 binding pocket is larger and possesses a polar side pocket that is absent in COX-1. nih.govmdpi.com Rational drug design strategies could introduce specific chemical moieties to the Lobuprofen hydrochloride structure that preferentially bind within this larger, selective pocket. For instance, the incorporation of phenyl sulfonamide or methanesulfonyl groups has been a successful strategy in creating highly selective COX-2 inhibitors, known as coxibs. nih.govnih.govwikipedia.org Similarly, tethering pharmacophores like 1,2,3-triazole to existing NSAID scaffolds has been shown to significantly boost COX-2 selectivity and potency. nih.gov

The goal would be to create this compound analogs with a significantly higher selectivity index (SI), which is the ratio of the IC50 (half-maximal inhibitory concentration) for COX-1 to that of COX-2. A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) [COX-1/COX-2]
Ibuprofen (B1674241)~2.5~5.0~0.5 (Non-selective)
Diclofenac~0.7~0.07~10 (Moderately selective)
Celecoxib~15.0~0.05~300 (Highly selective)
Future Goal for Lobuprofen HCl Analog High Low >100 (Highly selective)

Note: IC50 values are approximate and can vary based on assay conditions. This table serves to illustrate the concept of selectivity.

Elucidation of Novel Molecular Targets and Therapeutic Applications for this compound

While the primary mechanism of NSAIDs is COX inhibition, recent research has revealed that these drugs can interact with a variety of other molecular targets, suggesting their therapeutic potential extends beyond inflammation and pain. mdpi.comnih.gov This has opened up new avenues for drug repositioning. Future research on this compound should include screening for activity against these non-COX targets to unlock new therapeutic applications.

Potential COX-independent pathways and targets that warrant investigation for this compound include:

Neurodegenerative Diseases: Epidemiological studies have suggested that chronic NSAID use may be associated with a decreased risk of developing Alzheimer's and Parkinson's disease. wikipedia.orgnih.gov The molecular targets mediating these potential neuroprotective effects could include peroxisome proliferator-activated receptor-gamma (PPAR-γ), NF-κB, and secretases involved in amyloid precursor protein processing. nih.govnih.gov A recent study also identified the NRF2 protein, which triggers anti-inflammatory processes, as a novel target for ibuprofen. yale.edu

Oncology: The role of COX-2 in tumorigenesis is well-established, and selective COX-2 inhibitors are being investigated for cancer chemoprevention, particularly for colorectal cancer. mdpi.combrieflands.com Beyond COX, other proposed anticancer targets for NSAIDs include NF-κB and phosphodiesterases. mdpi.com Investigating the effects of this compound on these pathways could lead to its development as an adjunct cancer therapy.

Cardiovascular and Metabolic Diseases: Research continues to explore the complex roles of prostaglandins (B1171923) and other inflammatory mediators in cardiovascular health and metabolic disorders like diabetes. nih.gov Elucidating any unique interactions of this compound with targets within these systems could present novel therapeutic strategies.

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The design of next-generation this compound analogs will be significantly accelerated by the tight integration of computational and experimental techniques. nih.govplos.org This synergistic approach, known as rational drug design, reduces the reliance on traditional trial-and-error methods, making the drug discovery process more efficient and targeted. nih.gov

Computational methodologies play a crucial predictive role:

Molecular Docking: This technique simulates the binding of a potential drug molecule (ligand) to the three-dimensional structure of a target protein (e.g., COX-2), predicting its binding affinity and orientation. plos.orgresearchgate.netresearchgate.net

De Novo Design: Algorithms can build entirely new molecular structures "from scratch" within the constraints of the target's binding site, generating novel candidates with high predicted specificity. plos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities, allowing for the prediction of potency for newly designed analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the drug-target complex over time, providing insights into the stability of the interaction and the dynamic behavior of the molecules. plos.orgresearchgate.net

These in silico predictions are then validated and refined through established experimental methods:

X-ray Crystallography: This technique determines the precise 3D structure of the drug bound to its target enzyme, providing definitive proof of the binding mode and guiding further structural modifications.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for activity against a specific target.

In Vitro Enzyme Assays: These experiments directly measure the inhibitory activity of new this compound analogs against purified COX-1 and COX-2 enzymes to determine their potency and selectivity. nih.gov

MethodologyTypeRole in Drug Design for this compound
Molecular DockingComputationalPredicts binding mode and affinity of new analogs to COX-2. plos.orgresearchgate.net
QSARComputationalPredicts biological activity based on chemical structure. researchgate.net
MD SimulationsComputationalAssesses the stability of the drug-target complex over time. plos.orgresearchgate.net
X-ray CrystallographyExperimentalProvides high-resolution 3D structure of the bound complex.
In Vitro Enzyme AssaysExperimentalMeasures potency (IC50) and selectivity against COX-1/COX-2. nih.gov

Development of Environmentally Benign and Resource-Efficient Synthesis Routes

A critical direction for future pharmaceutical manufacturing is the adoption of green chemistry principles to minimize environmental impact and improve economic feasibility. weebly.comijsrch.com The original synthesis of ibuprofen, developed by the Boots Company, was a six-step process with poor atom economy (~40%), meaning a large proportion of the atoms from the reactants were converted into waste byproducts. weebly.comugal.rodoaj.org

In the 1980s, the Boots-Hoechst-Celanese (BHC) company developed a revolutionary three-step "green" synthesis. ugal.ro This process utilizes recyclable catalysts like hydrogen fluoride (B91410) and palladium, generates significantly less waste (with acetic acid as the only major byproduct), and boasts a much higher atom economy of approximately 77%. wikipedia.orgugal.rodoaj.org

Future research into the synthesis of this compound would aim to build upon this foundation by:

Catalyst Innovation: Exploring novel, more efficient, and less hazardous catalysts to replace those used in the BHC process. This could include biocatalysts (enzymes) or advanced metallic catalysts that operate under milder conditions.

Continuous-Flow Synthesis: Moving from traditional batch processing to continuous-flow systems. This approach allows for better control over reaction parameters, improved safety, and higher yields. Recent advances have demonstrated the feasibility of continuous-flow synthesis for ibuprofen. nih.gov

Alternative Reagents: Investigating the use of more sustainable and renewable starting materials and reagents, moving away from petrochemical-derived feedstocks. weebly.com For example, research into the direct carboxylation of benzylic C-H bonds using CO2 offers a more direct and atom-efficient route. nih.gov

The ultimate goal is to develop a synthesis route for this compound that approaches 100% atom economy, eliminates hazardous waste, and reduces energy consumption, aligning with the core principles of sustainable industrial chemistry. ugal.ro

Exploration of Multi-Component Formulations and Delivery Systems for Targeted Action

The therapeutic efficacy of a drug is determined not only by its intrinsic activity but also by its formulation and delivery system. Ibuprofen and other profens are characterized by poor aqueous solubility, which can limit their bioavailability and formulation options. wikipedia.org Future research on this compound will undoubtedly explore advanced formulation strategies to overcome such limitations and enable targeted action.

Key areas of exploration include:

Nanotechnology-Based Delivery Systems: Encapsulating this compound in nanocarriers can significantly improve its solubility, stability, and permeation across biological barriers. researchgate.net Promising nanostructures include:

Liposomes and Niosomes: Vesicular systems that can carry drug molecules and target sites of inflammation. researchgate.net

Nano-emulsions and Emulgels: These are suitable for topical and transdermal delivery, allowing for targeted relief of localized pain and inflammation while minimizing systemic exposure. mdpi.com

Solid Lipid Nanoparticles (SLNs): These carriers can provide controlled and sustained release of the encapsulated drug. researchgate.net

Multi-Component Formulations: Combining this compound with other molecules can create synergistic effects or improve its physicochemical properties.

Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs like NSAIDs in their hydrophobic core, forming inclusion complexes that dramatically increase aqueous solubility and bioavailability. nih.govgoogle.com

Drug Conjugates: Covalently linking this compound to other molecules, such as amino acid esters, can enhance properties like skin permeation for transdermal delivery systems. nih.gov

Combination Tablets: Formulating this compound in multi-particulate or bilayer tablets with a gastro-protective agent could provide a built-in mechanism to mitigate potential side effects. google.com

These advanced delivery systems could allow for lower effective doses of this compound, potentially improving its therapeutic window and enabling novel routes of administration. bmj.com

Q & A

Q. Q1: What analytical methodologies are recommended for structural elucidation of lobuprofen hydrochloride in preclinical studies?

Answer: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, NMR can resolve stereochemical details (e.g., chiral centers), while HRMS validates molecular weight and fragmentation patterns . Comparative analysis with reference standards (e.g., USP or Ph. Eur. monographs) is essential to confirm purity and identity. Ensure solvent selection (e.g., deuterated DMSO for solubility) aligns with compound stability .

Q. Q2: How can researchers optimize synthetic routes for this compound to improve yield and reduce impurities?

Answer: Employ factorial design experiments to evaluate variables like reaction temperature, solvent polarity, and catalyst concentration. For instance, using methanol or isopropyl alcohol as solvents with controlled HCl addition (molar ratio 1:1) minimizes byproducts like ester derivatives . Kinetic studies (e.g., HPLC monitoring) can identify intermediate degradation pathways. Post-synthesis purification via recrystallization in heptane/ethyl acetate mixtures enhances crystallinity and purity .

Q. Q3: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Follow OSHA and EMA guidelines:

  • Use lab coats, nitrile gloves, and full-face respirators with HEPA filters during spill cleanup.
  • Avoid thermal exposure (>25°C) to prevent decomposition.
  • Store aliquots in sealed vials at -20°C to maintain stability, with periodic FTIR validation of integrity .

Advanced Research Questions

Q. Q4: How should researchers design in vitro/in vivo models to assess the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

Answer:

  • In vitro: Use Caco-2 cell monolayers to evaluate intestinal permeability (apparent permeability coefficient, Papp). Simulate gastric pH (1.2–6.8) to study dissolution kinetics .

  • In vivo: Employ rodent models with cannulation for plasma sampling. Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Cross-validate using LC-MS/MS for metabolite identification (e.g., hydroxylated derivatives) .

Q. Q5: What experimental strategies resolve contradictions in reported COX-2 selectivity data for this compound?

Answer: Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration).

  • Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in human whole-blood assays to measure IC50 values.
  • Validate via Western blotting to quantify COX-2 protein expression in inflamed tissue models .

Q. Q6: How can factorial design improve formulation stability of this compound in solid dosage forms?

Answer: Apply a 3<sup>2</sup> factorial design to test excipient compatibility:

  • Factors: Binder concentration (e.g., PVP K30), disintegrant type (e.g., croscarmellose sodium).
  • Responses: Dissolution rate (USP Apparatus II), hardness (Newton force), and accelerated stability (40°C/75% RH for 6 months). Data from kinetic models (e.g., Higuchi or Korsmeyer-Peppas) guide optimal ratios .

Q. Q7: What chromatographic methods are validated for quantifying this compound degradation products?

Answer: Use reverse-phase HPLC with a C18 column (3 µm, 150 × 4.6 mm) and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 45:55). Detect impurities at 254 nm, with a LOQ of 0.1 µg/mL. For chiral impurities, employ polysaccharide-based chiral columns (e.g., Chiralpak AD-H) .

Methodological Challenges

Q. Q8: How do researchers validate rapid microbiological methods (RMM) for this compound raw materials?

Answer: Follow USP <1223> guidelines:

  • Perform equivalence testing against traditional plate counts for Burkholderia cepacia and Staphylococcus aureus.
  • Use pyridoxine hydrochloride as a positive control to validate growth promotion in culture media .

Q. Q9: What statistical approaches address batch-to-batch variability in this compound synthesis?

Answer: Implement multivariate analysis (e.g., PCA or PLS) to correlate process parameters (e.g., stirring speed, pH) with critical quality attributes (CQAs). Control charts (X-bar and R) monitor yield consistency, with ANOVA identifying significant factors .

Data Interpretation

Q. Q10: How should researchers analyze conflicting in vitro-in vivo correlation (IVIVC) data for this compound sustained-release formulations?

Answer: Use level A IVIVC by comparing dissolution profiles (f2 similarity factor) with in vivo absorption. Discrepancies may require adjusting sink conditions or incorporating biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.